1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole
Brand Name:
Vulcanchem
CAS No.:
18443-05-5
VCID:
VC21067709
InChI:
InChI=1S/C16H24N2/c1-15(2)10-13-14(16(3,4)17-15)11-8-6-7-9-12(11)18(13)5/h6-9,13-14,17H,10H2,1-5H3
SMILES:
CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C
Molecular Formula:
C16H24N2
Molecular Weight:
244.37 g/mol
1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole
CAS No.: 18443-05-5
Cat. No.: VC21067709
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18443-05-5 |
|---|---|
| Molecular Formula | C16H24N2 |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | 1,1,3,3,5-pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C16H24N2/c1-15(2)10-13-14(16(3,4)17-15)11-8-6-7-9-12(11)18(13)5/h6-9,13-14,17H,10H2,1-5H3 |
| Standard InChI Key | UQXRXCFJEVHHJV-UHFFFAOYSA-N |
| SMILES | CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
| Canonical SMILES | CC1(CC2C(C3=CC=CC=C3N2C)C(N1)(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator